benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate
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Overview
Description
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a dioxane ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the preparation of the dioxane ring, which is achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the benzyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOEt in ethanol or t-BuOK in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzpyrimoxan: A structurally related compound with similar biological activities.
N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: Another compound with a dioxane ring and carbamate group.
Uniqueness
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H27NO5 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H27NO5/c1-20(19(22)25-15-16-7-3-2-4-8-16)12-5-9-17(21)10-11-18-23-13-6-14-24-18/h2-4,7-8,18H,5-6,9-15H2,1H3 |
InChI Key |
XOZMJKWSJAVHIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)CCC1OCCCO1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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